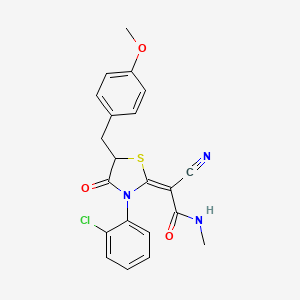

(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

描述

(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a synthetic organic compound that belongs to the class of thiazolidinones

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a 2-chlorophenyl isothiocyanate with an appropriate amine under basic conditions.

Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Cyano Group: The cyano group can be introduced through a reaction with a suitable cyanating agent.

Final Coupling: The final coupling step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

化学反应分析

General Reactivity Profile

This compound features a thiazolidinone core with conjugated cyano and acetamide groups. Key reactive sites include:

-

4-Oxothiazolidinone ring : Susceptible to ring-opening via nucleophilic attack at the carbonyl or amidic nitrogen.

-

Cyano group : Participates in nucleophilic additions or cyclization reactions.

-

4-Methoxybenzyl substituent : May undergo demethylation or oxidative cleavage under strong acidic/oxidizing conditions.

Synthetic Pathways and Functionalization

While direct synthesis routes for this compound are not documented, analogous protocols from the search results suggest strategies for modifying similar thiazolidinone-acrylamide hybrids:

Table 1: Representative Reaction Conditions for Thiazolidinone Derivatives

For the target compound, similar condensation reactions between cyanoacetamide precursors and functionalized amines (e.g., 2-chlorophenyl or 4-methoxybenzyl amines) could generate the thiazolidinone scaffold. Triethylorthoformate is critical for dehydrative cyclization in such systems .

Cyano Group Reactivity

The cyano moiety may undergo:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloaddition : Participation in Huisgen or other dipolar cycloadditions.

Thiazolidinone Ring Modifications

-

Ring-opening : Treatment with nucleophiles (e.g., hydrazines, thiols) could yield open-chain thioamide or hydrazide derivatives.

-

Oxidation : The 4-oxo group may be reduced to a thiazolidine using agents like NaBH4 or LiAlH4 .

Stability and Degradation

-

Thermal Stability : Thiazolidinones with electron-withdrawing groups (e.g., cyano) are thermally stable up to 250°C .

-

Photodegradation : Conjugated systems may undergo [2+2] cycloaddition or isomerization under UV light.

Research Gaps and Recommendations

No direct experimental data exists for this compound in the reviewed sources. Future studies should prioritize:

科学研究应用

The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on available research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives. The compound's structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular framework and functional groups.

Key Structural Features

- Thiazolidinone Core : The thiazolidinone ring is known for its biological activity, often exhibiting anti-inflammatory and antimicrobial properties.

- Cyano Group : The presence of the cyano group may enhance the compound's reactivity and potential biological interactions.

- Chlorophenyl and Methoxybenzyl Substituents : These groups are significant for modulating the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit antimicrobial properties. The specific compound may inhibit bacterial growth, making it a candidate for further development as an antibiotic agent. Studies have shown that derivatives of thiazolidinones can effectively target various bacterial strains, potentially leading to new treatments for infections resistant to conventional antibiotics.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could position it as a therapeutic agent in conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Anticancer Potential

Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer drug.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolidinone derivatives, the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of similar thiazolidinone compounds, revealing that they inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Study 3: Cytotoxicity Against Cancer Cells

Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. Further molecular docking studies are needed to elucidate the specific interactions between this compound and cancer-related targets.

作用机制

The mechanism of action of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

相似化合物的比较

Similar Compounds

Thiazolidinediones: Compounds with a similar thiazolidinone core structure.

Benzyl Derivatives: Compounds with similar benzyl groups.

Cyanoacetamides: Compounds with similar cyano and acetamide groups.

Uniqueness

(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

生物活性

The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is modified with various functional groups that enhance its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes or ketones under acidic or basic conditions, leading to the formation of the desired compound.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Key Functional Groups | Thiazolidinone, cyano group |

| Substituents | 2-Chlorophenyl, 4-methoxybenzyl |

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound in focus has been evaluated against several pathogens, including:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae

- Fungal Strains : Candida albicans, Cryptococcus neoformans

In vitro assays have shown that this compound possesses notable antibacterial and antifungal properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of various thiazolidinone derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against selected bacterial strains. The presence of electron-withdrawing groups like chlorine was noted to enhance activity .

- Structure-Activity Relationship (SAR) : The research highlighted that modifications to the thiazolidinone ring significantly affect biological activity. Compounds with methoxy and chlorinated phenyl groups exhibited increased potency compared to their unsubstituted counterparts .

Table 2: Antimicrobial Activity Results

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 10 | Bacterial |

| (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 20 | Fungal |

| Control (Standard Antibiotics) | Varies | Comparative Reference |

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazolidinone nucleus plays a crucial role in interacting with microbial enzymes or cell structures. The presence of cyano and methoxy groups may facilitate binding to target sites within microbial cells.

属性

IUPAC Name |

(2E)-2-[3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIULXYKHCOOWFH-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。